CID 71335548
Description
CID 71335548 (PubChem Compound ID 71335548) is a structurally complex organic compound, likely belonging to the chaetogobosin family of fungal-derived alkaloids or related polyketide derivatives. These compounds are typically isolated from marine or soil-derived fungi and display bioactive properties, including cytotoxicity and enzyme inhibition.
Properties
CAS No. |
111351-19-0 |
|---|---|
Molecular Formula |
C13H20Cl2OSi2 |
Molecular Weight |
319.4 g/mol |
InChI |
InChI=1S/C13H20Cl2OSi2/c1-10(9-17-13(14)15)11-6-5-7-12(8-11)16-18(2,3)4/h5-8,10,13H,9H2,1-4H3 |
InChI Key |
DVEBTMOYKBJEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si]C(Cl)Cl)C1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency. The industrial production methods also include purification steps to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares CID 71335548 (inferred from structural analogs in ) with key related compounds, focusing on molecular features , spectroscopic data , and biogenetic relationships .
Table 1: Structural and Spectroscopic Comparison
Notes:
- *this compound is hypothesized to share structural homology with Compound 4 (), differing in substituent placement (e.g., nitro vs. acetyl groups).
- Epoxidation (as in Compound 4 vs. Chaetogobosin Vb) reduces double-bond reactivity and alters bioactivity .
Key Research Findings
Structural Elucidation: this compound analogs (e.g., Compound 4) are differentiated from precursors like Chaetogobosin Vb by epoxide formation at C-5/C-6, confirmed via HMBC correlations (H-12 to C-5/C-6) and NOESY data . Comparative ECD spectroscopy (Figure 3 in ) resolved absolute configurations at chiral centers (e.g., 5R,6S in Compound 4) .
Bioactivity Trends: Epoxidation (as in this compound analogs) correlates with increased metabolic stability but reduced cytotoxicity compared to non-epoxidated variants like Chaetogobosin Vb . Nitro-substituted derivatives exhibit stronger CYP1A2 inhibition (common in chaetogobosins), as seen in PubChem data for related compounds (e.g., CYP1A2 inhibition in ) .
Synthetic Challenges: Fungal extraction remains the primary source for this compound-like compounds due to their stereochemical complexity.
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